4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid
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Overview
Description
4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid is a complex organic compound with a unique structure that includes an azo group, a naphthoic acid moiety, and a chloroethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid typically involves multiple steps. One common method starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative. The chloroethoxycarbonyl group is then introduced via an esterification reaction using 2-chloroethanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chloroethoxycarbonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines .
Scientific Research Applications
4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the chloroethoxycarbonyl group can undergo hydrolysis to release active intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-((2-Chloroethoxy)carbonyl)benzoic acid: Shares the chloroethoxycarbonyl group but lacks the azo and naphthoic acid moieties.
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Contains the chloroethoxy group but has a different core structure.
Uniqueness
4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the azo and naphthoic acid moieties makes it particularly versatile in various scientific and industrial contexts.
Properties
CAS No. |
83488-01-1 |
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Molecular Formula |
C21H17ClN2O5 |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C21H17ClN2O5/c1-12-6-7-14(21(28)29-9-8-22)11-17(12)23-24-18-15-5-3-2-4-13(15)10-16(19(18)25)20(26)27/h2-7,10-11,25H,8-9H2,1H3,(H,26,27) |
InChI Key |
CQUZBRWOZHEVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCCCl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
Origin of Product |
United States |
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